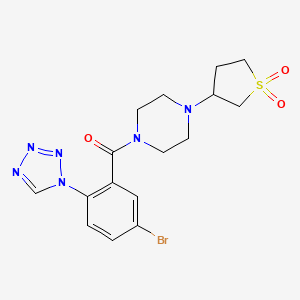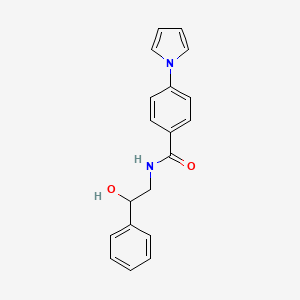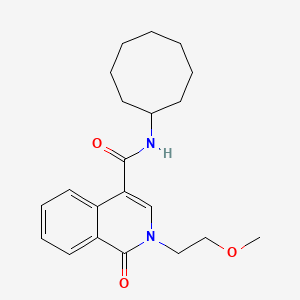![molecular formula C18H22N4O3S B14955463 N-[4-(acetylamino)phenyl]-2-[acetyl(isopropyl)amino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B14955463.png)
N-[4-(acetylamino)phenyl]-2-[acetyl(isopropyl)amino]-4-methyl-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(acetylamino)phenyl]-2-[acetyl(isopropyl)amino]-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the thiazole family Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-[acetyl(isopropyl)amino]-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-2-[acetyl(isopropyl)amino]-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-[acetyl(isopropyl)amino]-4-methyl-1,3-thiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-[acetyl(isopropyl)amino]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as thiazole-4-carboxamide and thiazole-2-amine share structural similarities.
Acetylated Amines: Compounds like N-acetyl-4-aminophenol and N-acetyl-2-aminothiazole.
Uniqueness
N-[4-(acetylamino)phenyl]-2-[acetyl(isopropyl)amino]-4-methyl-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H22N4O3S |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-[acetyl(propan-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C18H22N4O3S/c1-10(2)22(13(5)24)18-19-11(3)16(26-18)17(25)21-15-8-6-14(7-9-15)20-12(4)23/h6-10H,1-5H3,(H,20,23)(H,21,25) |
InChI Key |
CHDAHCFZXXYREJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N(C(C)C)C(=O)C)C(=O)NC2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B14955384.png)

![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B14955398.png)
![3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide](/img/structure/B14955400.png)
![6-{[4-(2-furylcarbonyl)piperazino]carbonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14955406.png)
![2-(3-isobutyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide](/img/structure/B14955409.png)
![3-hydroxy-5-(4-methoxyphenyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B14955417.png)
![(5Z)-5-(2H-chromen-3-ylmethylidene)-2-[(E)-2-(4-fluorophenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14955421.png)

![3-(4-oxo-4-{4-[2-(4-pyridyl)ethyl]piperazino}butyl)-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14955453.png)

![2-{(E)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-5-[(4-methylphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B14955461.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}ethanone](/img/structure/B14955467.png)

